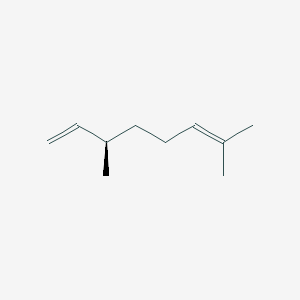
(-)-Dihydromyrcene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(-)-Dihydromyrcene is a colorless liquid with a strong odor that is commonly used in the fragrance and flavor industries. It is a natural terpene that can be found in various plants, including bay leaves, hops, and lemongrass. In recent years, (-)-Dihydromyrcene has gained attention for its potential therapeutic properties, particularly in the field of medicine.
Applications De Recherche Scientifique
Perfume Industry : (-)-Dihydromyrcene is primarily used in the perfume industry. It is converted to Dihydromyrcol (DHMOH) through direct or indirect hydration. Direct hydration is preferred due to its environmentally friendly nature and lower equipment corrosion. Studies have explored novel solvents like ionic liquids and supercritical CO2 for this process, which could also apply to similar terpenes like camphene and α-pinene (Cheng Jingjin, 2013).
Radiation Chemistry : Research in radiation chemistry has shown that irradiating dihydromyrcene with electrons leads to various reactions like loss of unsaturation, cross-linking, hydrogen evolution, and isomerization. These findings are significant for understanding the chemical behavior of dihydromyrcene under specific conditions (J. Brash & M. A. Golub, 1967).
Selective Hydration in Ionic Liquids : Ionic liquids have been used for the acid-catalyzed direct hydration of (-)-Dihydromyrcene, achieving high selectivity for dihydromyrcenol under a wide range of conditions. This process benefits from the adjustable properties of ionic liquids (P. Davey et al., 2010).
Chemical Interactions with Rubber : Studies on the interaction of dihydromyrcene with rubber have provided insights into the thermodynamics of such mixtures, contributing to the fundamental research on rubber (J. Ferry, G. Gee, & L. Treloar, 1946).
Oxidation and Epoxidation : Research has focused on the regioselective epoxidation of dihydromyrcene using titanium-containing silicates. This study aids in understanding the chemical transformations of dihydromyrcene and provides a pathway for synthesizing specific compounds (L. Schofield et al., 2002).
Cross-Metathesis Applications : Dihydromyrcenol, a derivative of dihydromyrcene, has been used in olefin cross-metathesis reactions. This research is pivotal for solving selectivity issues in terpene-based reactions and has broad implications in organic synthesis (E. Borré et al., 2011).
Propriétés
Numéro CAS |
10281-56-8 |
|---|---|
Nom du produit |
(-)-Dihydromyrcene |
Formule moléculaire |
C10H18 |
Poids moléculaire |
138.25 g/mol |
Nom IUPAC |
(3R)-3,7-dimethylocta-1,6-diene |
InChI |
InChI=1S/C10H18/c1-5-10(4)8-6-7-9(2)3/h5,7,10H,1,6,8H2,2-4H3/t10-/m0/s1 |
Clé InChI |
FUDNBFMOXDUIIE-JTQLQIEISA-N |
SMILES isomérique |
C[C@H](CCC=C(C)C)C=C |
SMILES |
CC(CCC=C(C)C)C=C |
SMILES canonique |
CC(CCC=C(C)C)C=C |
Autres numéros CAS |
10281-56-8 |
Pictogrammes |
Flammable |
Synonymes |
eta-citronellene citronellene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[1-[(4-Chlorophenyl)methyl]-5-methyl-2-propylindol-3-yl]acetic acid](/img/structure/B86975.png)
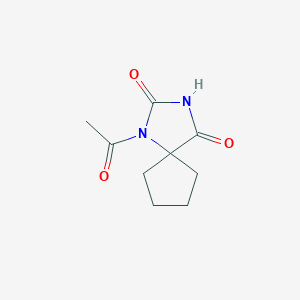
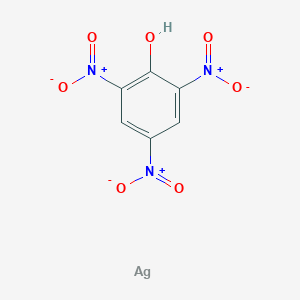
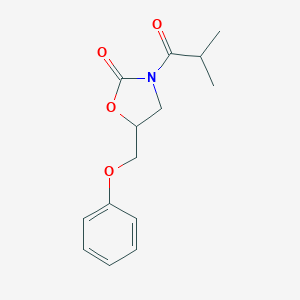
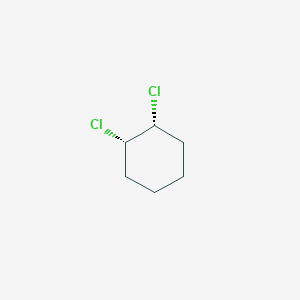
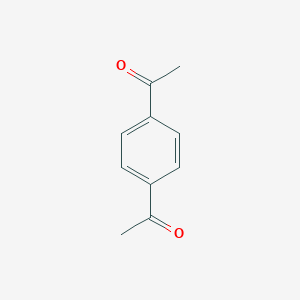
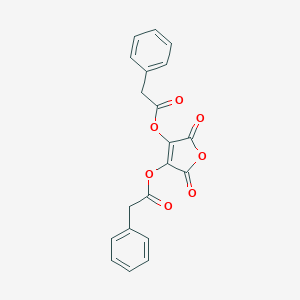
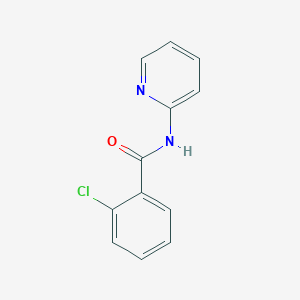
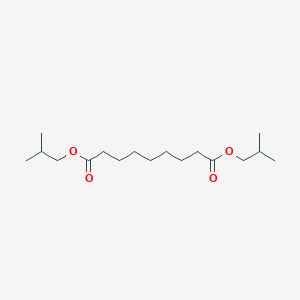
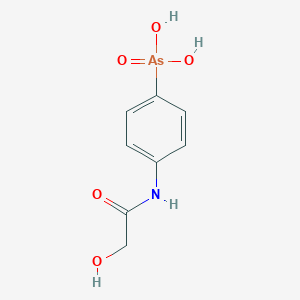
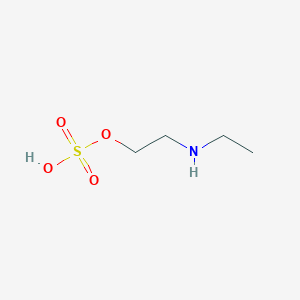
![5-Methyl-2-(trifluoromethyl)-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B87000.png)
![7-Hydroxy-8-[[4'-[(4-hydroxyphenyl)azo][1,1'-biphenyl]-4-yl]azo]naphthalene-1,3-disulphonic acid](/img/structure/B87001.png)
